REACTION_CXSMILES
|
[C:1]([NH:4][C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2)(=[O:3])[CH3:2].[OH:15]N1C(=O)C2=CC=CC=C2C1=O.[C:27]([OH:30])(=[O:29])[CH3:28]>[V+3]>[C:1]([NH:4][C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][C:7]([OH:15])([CH2:8]3)[CH2:6]1)[CH2:12]2)(=[O:3])[CH3:2].[C:1]([NH:4][C:5]12[CH2:28][C:27]3([OH:30])[CH2:10][CH:11]([CH2:13][C:7]([OH:15])([CH2:8]3)[CH2:6]1)[CH2:12]2)(=[O:3])[CH3:2].[C:1]([NH:4][C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([C:8]3=[O:29])[CH2:6]1)[CH2:12]2)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC12CC3CC(CC(C1)C3)C2
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.05 mmol
|
Type
|
catalyst
|
Smiles
|
[V+3]
|
Type
|
CUSTOM
|
Details
|
was stirred under an oxygen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC12CC3(CC(CC(C1)C3)C2)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC12CC3(CC(CC(C1)C3)(C2)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC12CC3C(C(CC(C1)C3)C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH:4][C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2)(=[O:3])[CH3:2].[OH:15]N1C(=O)C2=CC=CC=C2C1=O.[C:27]([OH:30])(=[O:29])[CH3:28]>[V+3]>[C:1]([NH:4][C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][C:7]([OH:15])([CH2:8]3)[CH2:6]1)[CH2:12]2)(=[O:3])[CH3:2].[C:1]([NH:4][C:5]12[CH2:28][C:27]3([OH:30])[CH2:10][CH:11]([CH2:13][C:7]([OH:15])([CH2:8]3)[CH2:6]1)[CH2:12]2)(=[O:3])[CH3:2].[C:1]([NH:4][C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([C:8]3=[O:29])[CH2:6]1)[CH2:12]2)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC12CC3CC(CC(C1)C3)C2
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.05 mmol
|
Type
|
catalyst
|
Smiles
|
[V+3]
|
Type
|
CUSTOM
|
Details
|
was stirred under an oxygen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC12CC3(CC(CC(C1)C3)C2)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC12CC3(CC(CC(C1)C3)(C2)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC12CC3C(C(CC(C1)C3)C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |